5-Fluoro-6-methoxyquinoline
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Overview
Description
5-Fluoro-6-methoxyquinoline is a fluorinated derivative of quinoline, identified by the chemical formula C10H8FNO and CAS number 88288-04-4 . This compound is part of the broader family of quinolines, which are nitrogen-containing heterocyclic aromatic compounds. Quinolines have been extensively studied due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Fluoro-6-methoxyquinoline typically involves the direct fluorination of 6-methoxyquinoline at the 5-position . This can be achieved through various synthetic routes, including:
Cyclization and Cycloaddition Reactions: These methods involve the formation of the quinoline ring system through the cyclization of appropriate precursors.
Displacement of Halogen Atoms: This method involves the substitution of halogen atoms with fluorine atoms.
Direct Fluorination: This method involves the direct introduction of a fluorine atom into the quinoline ring.
Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Fluoro-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinolines.
Cross-Coupling Reactions: These reactions involve the coupling of this compound with other organic molecules using catalysts such as palladium or nickel.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinoline derivatives with different oxidation states.
Common reagents used in these reactions include halogenating agents, nucleophiles, and transition metal catalysts. The major products formed from these reactions are often fluorinated quinoline derivatives with enhanced biological activity .
Scientific Research Applications
5-Fluoro-6-methoxyquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methoxyquinoline involves its interaction with various molecular targets and pathways. The incorporation of a fluorine atom into the quinoline ring enhances its biological activity by increasing its ability to penetrate cell membranes and interact with target enzymes . The compound acts as an inhibitor of bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antibacterial agent .
Comparison with Similar Compounds
5-Fluoro-6-methoxyquinoline can be compared with other similar compounds, such as:
6-Methoxyquinoline: This compound lacks the fluorine atom and has different biological properties.
5-Fluoroquinoline: This compound lacks the methoxy group and has different reactivity and applications.
8-Fluoroquinoline: This compound has the fluorine atom at a different position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and enhanced biological activity compared to its analogs .
Properties
CAS No. |
88288-04-4 |
---|---|
Molecular Formula |
C10H8FNO |
Molecular Weight |
177.17 g/mol |
IUPAC Name |
5-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3 |
InChI Key |
IHKCMXUVLYUYHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CC=C2)F |
Origin of Product |
United States |
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